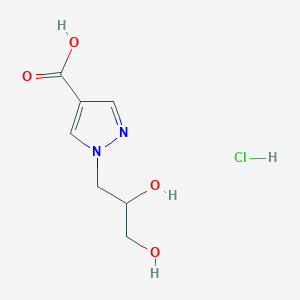

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dihydroxypropyl group and a carboxylic acid group, which is further converted to its hydrochloride salt form. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the 2,3-dihydroxypropyl group: This can be achieved by reacting the pyrazole derivative with an appropriate epoxide, such as glycidol, under basic conditions to form the 2,3-dihydroxypropyl substituent.

Formation of the hydrochloride salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

化学反応の分析

Carboxylic Acid Derivative Reactions

The carboxylic acid group (-COOH) undergoes typical acid-catalyzed transformations:

The hydrochloride salt enhances solubility in polar solvents, facilitating nucleophilic substitution at the pyrazole ring.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution and alkylation:

The dihydroxypropyl substituent at N1 sterically directs substitution to the C3/C5 positions .

Hydroxyl Group Transformations

The 2,3-dihydroxypropyl chain enables oxidation and protection:

Multicomponent Reactions

Under ultrasonic or thermal conditions, the compound engages in cyclocondensation:

| Components | Conditions | Products | References |

|---|---|---|---|

| Aryl aldehydes + β-keto esters | HOAc, 118°C, 4h or ultrasound, 25°C | Dihydropyrazolopyrimidine-5-carboxylic acids |

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, promoting nucleophilic attack by alcohols.

-

N-Alkylation : Base-mediated deprotonation of the pyrazole nitrogen facilitates SN2 reactions with alkyl halides .

-

Oxidative Cleavage : Vicinal diols are oxidized to carbonyl compounds via cyclic periodate intermediates .

Stability Considerations

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the pyrazole ring has been associated with the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .

Case Study 1: Antimicrobial Testing

A study published in the Egyptian Journal of Chemistry investigated the antimicrobial efficacy of various pyrazole derivatives, including 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride. The results indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers examined the anti-inflammatory effects of pyrazole derivatives on human cell lines. The findings revealed that this compound effectively reduced the production of inflammatory cytokines in response to lipopolysaccharide stimulation. This indicates its potential use in treating inflammatory diseases .

作用機序

The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can act as an inhibitor of specific enzymes involved in disease pathways.

Modulating receptors: It may bind to and modulate the activity of certain receptors.

Interfering with cellular processes: It can affect various cellular processes such as cell proliferation, apoptosis, and signal transduction.

類似化合物との比較

Similar Compounds

1-(2,3-dihydroxypropyl)-2-nitroimidazole: Similar in structure but contains a nitro group instead of a carboxylic acid group.

2,3-dihydroxypropyl dodecanoate: Contains a similar dihydroxypropyl group but is an ester derivative.

Uniqueness

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and dihydroxypropyl group contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological activities.

生物活性

1-(2,3-Dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS No. 1864073-63-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₁ClN₂O₄

- Molecular Weight : 222.63 g/mol

- CAS Number : 1864073-63-1

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with significant research indicating their potential as anticancer agents. The specific compound has been evaluated for various biological properties:

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds similar to 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid have shown effective inhibition of cancer cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC₅₀ values ranging from 0.39 µM to 49.85 µM depending on structural modifications .

- Mechanisms of Action : These compounds often act by disrupting microtubule assembly, leading to apoptosis in cancer cells. For example, certain derivatives have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory mediators and pathways, contributing to their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. The presence of hydroxyl groups and specific substitutions on the pyrazole ring can enhance hydrophilicity and improve cellular uptake, thus increasing cytotoxicity against cancer cells .

特性

IUPAC Name |

1-(2,3-dihydroxypropyl)pyrazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.ClH/c10-4-6(11)3-9-2-5(1-8-9)7(12)13;/h1-2,6,10-11H,3-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVBQNCGCPOLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(CO)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。